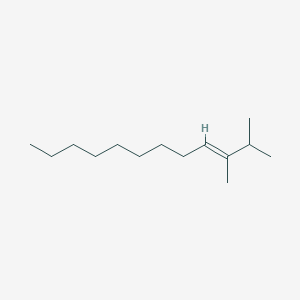
E-2,3-dimethyl-3-dodecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-2,3-Dimethyl-3-dodecene is an organic compound with the molecular formula C14H28. It is an alkene characterized by the presence of a double bond between the third and fourth carbon atoms in the dodecane chain, with two methyl groups attached to the second and third carbon atoms. This compound is notable for its applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E-2,3-Dimethyl-3-dodecene typically involves the use of thiol esters and organolithium reagents. One common method includes the reaction of S-phenyl decanoate with butyllithium in the presence of diisopropylamine and tetrahydrofuran. The reaction is carried out at low temperatures, around -78°C, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: E-2,3-Dimethyl-3-dodecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like peroxycarboxylic acids.
Reduction: Hydrogenation of the double bond can convert it into the corresponding alkane.
Substitution: The double bond can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation.
Substitution: Halogens like bromine or chlorine can be used for halogenation reactions.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Resulting from hydrogenation.
Haloalkanes: Produced from halogenation reactions.
Wissenschaftliche Forschungsanwendungen
E-2,3-Dimethyl-3-dodecene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, although specific applications are less common.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of E-2,3-Dimethyl-3-dodecene in chemical reactions involves the interaction of its double bond with various reagents. For example, during epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming an oxacyclopropane ring . This compound’s reactivity is primarily due to the presence of the double bond, which can participate in various addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethyl-2-butene
- 2,3-Dimethyl-2-pentene
- 2,3-Dimethyl-2-hexene
Comparison: E-2,3-Dimethyl-3-dodecene is unique due to its longer carbon chain compared to similar compounds like 2,3-Dimethyl-2-butene or 2,3-Dimethyl-2-pentene. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for different applications .
Eigenschaften
Molekularformel |
C14H28 |
|---|---|
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
(E)-2,3-dimethyldodec-3-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h12-13H,5-11H2,1-4H3/b14-12+ |
InChI-Schlüssel |
VHLOJMKUCZZJEL-WYMLVPIESA-N |
Isomerische SMILES |
CCCCCCCC/C=C(\C)/C(C)C |
Kanonische SMILES |
CCCCCCCCC=C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















